molecular formula C24H32N2O2 B12010565 N'-{(E)-[3-(benzyloxy)phenyl]methylidene}decanehydrazide

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}decanehydrazide

Cat. No.: B12010565
M. Wt: 380.5 g/mol
InChI Key: RFBJLVZJVOTJLQ-NCELDCMTSA-N
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Description

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}decanohydrazide is a complex organic compound characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring, a hydrazide group, and a decanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}decanohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with decanohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the condensation process. The reaction mixture is often refluxed for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for N’-{(E)-[3-(benzyloxy)phenyl]methylidene}decanohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}decanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}decanohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}decanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
  • N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
  • N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}decanohydrazide is unique due to its specific structural features, such as the presence of a benzyloxy group and a decanoic acid moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles, which can be advantageous for specific applications.

Properties

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]decanamide

InChI

InChI=1S/C24H32N2O2/c1-2-3-4-5-6-7-11-17-24(27)26-25-19-22-15-12-16-23(18-22)28-20-21-13-9-8-10-14-21/h8-10,12-16,18-19H,2-7,11,17,20H2,1H3,(H,26,27)/b25-19+

InChI Key

RFBJLVZJVOTJLQ-NCELDCMTSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)OCC2=CC=CC=C2

Canonical SMILES

CCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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